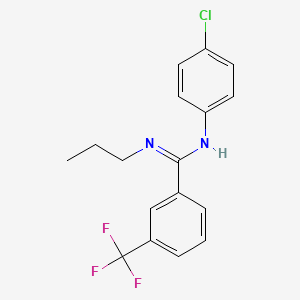

N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a propyl chain, and a trifluoromethyl group attached to a benzenecarboximidamide core

準備方法

The synthesis of N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the benzenecarboximidamide core: This can be achieved through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the benzenecarboximidamide core.

Addition of the propyl chain: This step may involve alkylation reactions using propyl halides or other suitable propylating agents.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

化学反応の分析

N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzenecarboximidamide core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

科学的研究の応用

N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets and its overall pharmacokinetic profile.

類似化合物との比較

N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide: This compound has a methyl group instead of a propyl chain, which may affect its chemical reactivity and biological activity.

N-(4-bromophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide:

N-(4-chlorophenyl)-N’-propyl-3-(difluoromethyl)benzenecarboximidamide: The replacement of the trifluoromethyl group with a difluoromethyl group can influence the compound’s properties and interactions.

The uniqueness of N-(4-chlorophenyl)-N’-propyl-3-(trifluoromethyl)benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and antituberculosis properties, supported by research findings and data tables.

1. Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H16ClF3N3

- Molecular Weight : 335.76 g/mol

The presence of the trifluoromethyl group and the chlorophenyl moiety contributes to its unique biological profile.

2. Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae .

- Inhibition Zone Diameters : The inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae, indicating strong antibacterial properties comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Enterococcus faecalis | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Salmonella typhi | 40 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

3. Anticancer Activity

This compound also demonstrates promising anticancer activity, targeting various cancer cell lines.

- IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM , indicating effective cytotoxicity against cancer cells .

- Mechanism of Action : It is believed that the compound interferes with key molecular pathways associated with cancer progression, including those that regulate angiogenesis and cell signaling .

Case Study: Efficacy Against Breast Cancer

A study highlighted the compound's effectiveness against MCF-7 breast cancer cells, where it induced apoptosis and inhibited cell growth significantly:

- LDH Activity : Treated cells showed elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L), suggesting increased cytotoxicity compared to untreated controls (85.35 ± 4.2 U/L) .

- Cell Cycle Analysis : A significant number of treated cells were found in the S phase, indicating that the compound may halt cell cycle progression and promote apoptosis.

4. Antituberculosis Activity

The compound has also been evaluated for its antituberculosis properties, showing potential as an inhibitor of Mycobacterium tuberculosis.

- Activity Against Resistant Strains : It was tested against multiple strains, including H37RV and various resistant forms, demonstrating substantial activity .

- Structural Relevance : The structural components of the compound are critical for its effectiveness as an InhA inhibitor, which is essential for the survival of the tuberculosis bacterium .

特性

IUPAC Name |

N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2/c1-2-10-22-16(23-15-8-6-14(18)7-9-15)12-4-3-5-13(11-12)17(19,20)21/h3-9,11H,2,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJZMRRWPHPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。